2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17958862
InChI: InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)9-7-11-12(8-10(9)16)18-6-5-17-11/h7-8H,5-6H2,1-4H3
SMILES:
Molecular Formula: C14H18BClO4
Molecular Weight: 296.55 g/mol

2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC17958862

Molecular Formula: C14H18BClO4

Molecular Weight: 296.55 g/mol

* For research use only. Not for human or veterinary use.

2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C14H18BClO4
Molecular Weight 296.55 g/mol
IUPAC Name 2-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)9-7-11-12(8-10(9)16)18-6-5-17-11/h7-8H,5-6H2,1-4H3
Standard InChI Key SZKVRQZJVOYXAS-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2Cl)OCCO3

Introduction

Synthesis and Manufacturing

The synthesis of 2-(7-Chloro-2,3-dihydrobenzo[b] dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of 7-chloro-2,3-dihydrobenzo[b] dioxin with boron-containing reagents under catalytic conditions. A widely employed method utilizes pinacolborane or boronic acid derivatives in the presence of transition metal catalysts such as palladium. The reaction proceeds via a Suzuki-Miyaura-type mechanism, where the boron reagent forms a transient complex with the aryl chloride, enabling cross-coupling under inert atmospheres.

Key considerations in optimizing yield and purity include:

  • Catalyst selection: Palladium-based catalysts, particularly those with bulky phosphine ligands, enhance reaction efficiency by stabilizing intermediate species.

  • Solvent systems: Polar aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) are preferred for their ability to dissolve both aromatic and boron-containing reactants.

  • Temperature control: Reactions are typically conducted at elevated temperatures (70–80°C) to accelerate kinetics while minimizing side reactions.

Despite these advancements, challenges persist in scaling up production due to the sensitivity of the dioxaborolane ring to hydrolysis and oxidative degradation. Recent efforts have focused on developing one-pot methodologies to reduce purification steps and improve atom economy.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the synergistic effects of its substituents:

  • Electron-withdrawing chlorine: Activates the aromatic ring toward electrophilic substitution while enhancing the electrophilicity of the boron center.

  • Boronate ester functionality: Serves as a stable precursor for boronic acids, enabling participation in cross-coupling reactions without requiring harsh deprotection conditions.

In Suzuki-Miyaura couplings, the compound acts as a boron donor, transferring its aryl group to palladium-activated substrates. The mechanism proceeds through oxidative addition, transmetallation, and reductive elimination steps, with the tetramethyl-dioxaborolane group ensuring kinetic stability during the catalytic cycle. Comparative studies with non-chlorinated analogs reveal accelerated reaction rates, attributed to the chlorine’s polarization of the aromatic π-system.

Applications in Organic Synthesis and Material Science

Pharmaceutical Intermediates

This compound is pivotal in constructing complex heterocycles found in bioactive molecules. For example, it facilitates the synthesis of kinase inhibitors and antiviral agents by enabling regioselective aryl-aryl bond formation. Its stability under physiological pH conditions makes it suitable for late-stage functionalization in drug discovery pipelines.

Materials Chemistry

In conjugated polymer synthesis, the compound serves as a monomer for constructing electron-deficient aromatic segments. These polymers exhibit tunable optoelectronic properties, making them candidates for organic light-emitting diodes (OLEDs) and photovoltaic cells.

Agrochemical Development

The chlorine substituent enhances herbicidal and fungicidal activity in derived compounds, as demonstrated in preliminary bioassays.

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